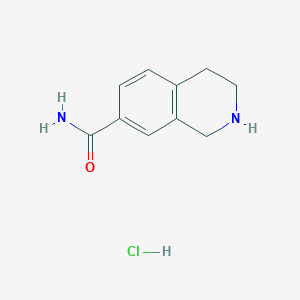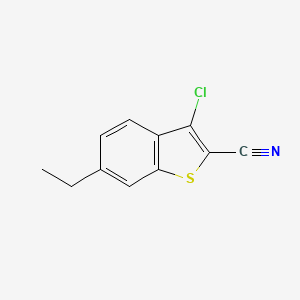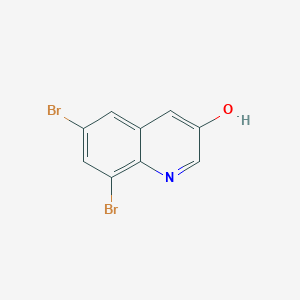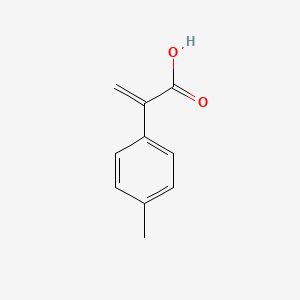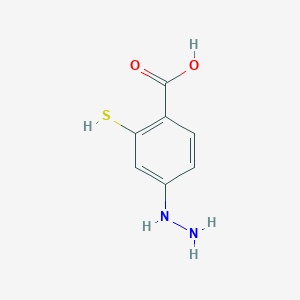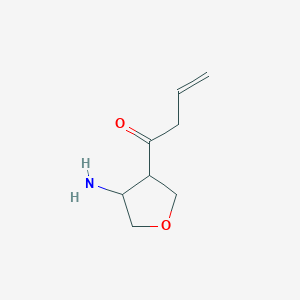![molecular formula C13H21N3O B13155923 N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
2,5-dimethylpyrrole derivatives: Used in various chemical and biological applications.
Uniqueness
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H21N3O/c1-10-3-4-12(16(10)2)9-15-13(17)11-5-7-14-8-6-11/h3-4,11,14H,5-9H2,1-2H3,(H,15,17) |
InChI Key |
BHPKPPOCNZJNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


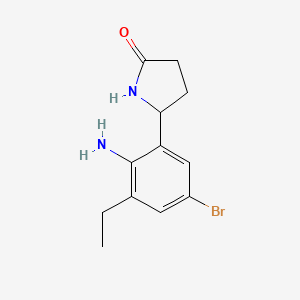

![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)
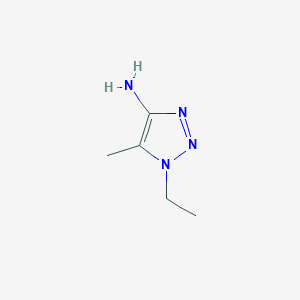

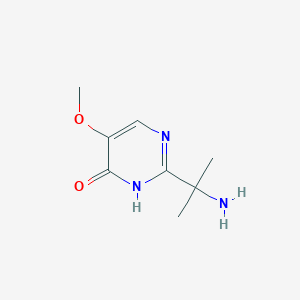
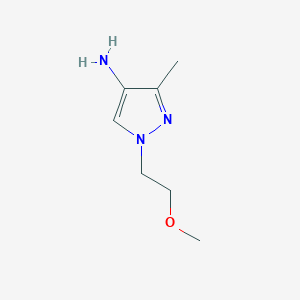
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
